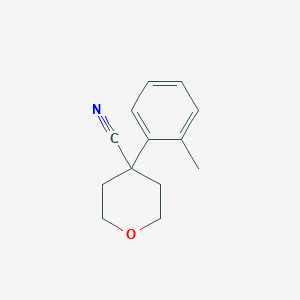

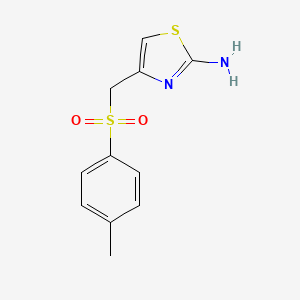

2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, any common names, the molecular formula, and the structure of the molecule.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

- Palladium(0)-Catalyzed Heteroarylation of Indolylzinc Derivatives : This process is pivotal for the preparation of various heteroaryl indoles, demonstrating the utility of indole derivatives in complex alkaloid synthesis and the construction of pharmacologically relevant frameworks (Amat et al., 1997).

Pharmacological Applications

- σ1 Receptor Antagonists for Pain Management : The synthesis and identification of pyrazole derivatives as σ1 receptor antagonists highlight the potential of these compounds in treating pain, emphasizing the structural relevance of pyrazinyl piperidine derivatives (Díaz et al., 2020).

Antimicrobial and Antifungal Activity

- Novel Indole Derivatives with Antimicrobial Properties : The creation of new indole derivatives to fight microbial and fungal infections underlines the importance of functionalized indole structures in developing new antimicrobial agents (2020).

Anticancer Activity

- C-Met/ALK Inhibitors for Cancer Treatment : The development of aminopyridyl/pyrazinyl-substituted compounds as dual inhibitors of c-Met and ALK receptors showcases the therapeutic potential of these molecules in oncology, particularly in gastric carcinoma models (Li et al., 2013).

Natural Product Synthesis

- Total Synthesis of Dragmacidin D : This synthesis approach, utilizing direct C-H couplings, demonstrates the versatility of indole-pyrazinone bonds in constructing complex marine natural products with potential applications in treating neurodegenerative diseases (Mandal et al., 2011).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods or potential applications of the compound.

properties

IUPAC Name |

2-indol-1-yl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(14-23-10-5-15-3-1-2-4-17(15)23)22-11-6-16(7-12-22)25-18-13-20-8-9-21-18/h1-5,8-10,13,16H,6-7,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHIOWTXMJHECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2822835.png)

![1-Methyl-5-[[(2R)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2822836.png)

![3-Methyl-4-(1-pyrrolidinyl)isoxazolo[5,4-d]pyrimidine](/img/structure/B2822837.png)

![2-[1-(furan-3-carbonyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2822839.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2822850.png)

![1-(4-fluorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822856.png)